3-(2-fluorophenyl)-N-hexyl-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(2-FLUOROPHENYL)-N~4~-HEXYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by the presence of a fluorophenyl group, a hexyl chain, and a methyl group attached to the isoxazolo[5,4-b]pyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2-FLUOROPHENYL)-N~4~-HEXYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions. Commonly used methods include the reaction of β-ketoesters with hydrazines or hydroxylamines.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the isoxazolo[5,4-b]pyridine core with a fluorophenyl group. This can be achieved through various substitution reactions, often using fluorinated reagents.
Attachment of the Hexyl Chain: The hexyl chain is introduced through alkylation reactions, where an alkyl halide reacts with the isoxazolo[5,4-b]pyridine core.
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-(2-FLUOROPHENYL)-N~4~-HEXYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Halogenation, nitration, and sulfonation are common substitution reactions.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds by the addition of water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-FLUOROPHENYL)-N~4~-HEXYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-FLUOROPHENYL)-N~4~-HEXYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-FLUOROPHENYL)-N~4~-HEXYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Isoxazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups are known for their unique chemical properties, such as increased stability and lipophilicity.
Hexyl-Substituted Compounds:
The uniqueness of 3-(2-FLUOROPHENYL)-N~4~-HEXYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22FN3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-hexyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22FN3O2/c1-3-4-5-8-11-22-19(25)15-12-13(2)23-20-17(15)18(24-26-20)14-9-6-7-10-16(14)21/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,22,25) |
InChI Key |
XYFYOEWFDGIVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C2C(=NOC2=NC(=C1)C)C3=CC=CC=C3F |
Origin of Product |
United States |
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